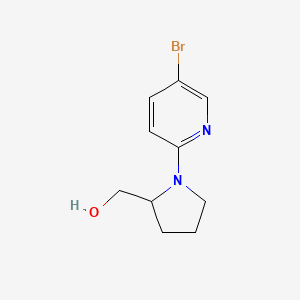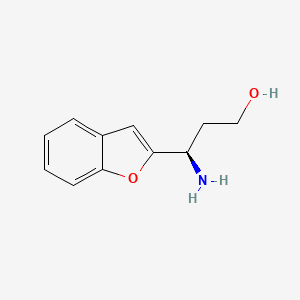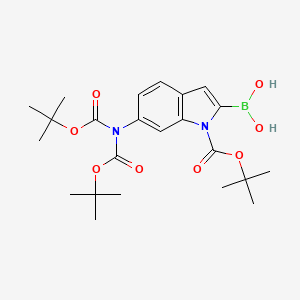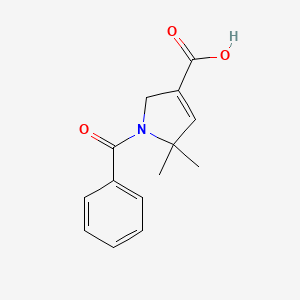
(S)-2-(1-Aminopentyl)-6-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(1-Aminopentyl)-6-chlorophenol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a phenolic group, a chlorine atom, and an aminopentyl side chain, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-Aminopentyl)-6-chlorophenol typically involves the following steps:
Starting Material: The synthesis begins with a chlorinated phenol derivative.
Amination: The chlorinated phenol undergoes an amination reaction with a suitable amine source, such as 1-aminopentane, under controlled conditions.
Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to isolate the (S)-enantiomer.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Catalytic Hydrogenation: Using a chiral catalyst to ensure the selective formation of the (S)-enantiomer.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(1-Aminopentyl)-6-chlorophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenols or nitriles.
Scientific Research Applications
(S)-2-(1-Aminopentyl)-6-chlorophenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-(1-Aminopentyl)-6-chlorophenol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that recognize the phenolic and amino groups.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(1-Aminopentyl)-5-chlorobenzonitrile: Similar structure but with a nitrile group instead of a phenol.
(S)-4-(1-Aminopentyl)phenol: Similar structure but without the chlorine atom.
Uniqueness
(S)-2-(1-Aminopentyl)-6-chlorophenol is unique due to the presence of both the chlorine atom and the phenolic group, which confer distinct chemical reactivity and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H16ClNO |
|---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
2-[(1S)-1-aminopentyl]-6-chlorophenol |
InChI |
InChI=1S/C11H16ClNO/c1-2-3-7-10(13)8-5-4-6-9(12)11(8)14/h4-6,10,14H,2-3,7,13H2,1H3/t10-/m0/s1 |
InChI Key |
PRTNESNUUSLKFV-JTQLQIEISA-N |
Isomeric SMILES |
CCCC[C@@H](C1=C(C(=CC=C1)Cl)O)N |
Canonical SMILES |
CCCCC(C1=C(C(=CC=C1)Cl)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Methyl-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)methanamine](/img/structure/B12974105.png)



![6-Chloro-2-(difluoromethyl)benzo[b]thiophen-3-ol](/img/structure/B12974126.png)
![3-(5-(Imidazo[1,2-a]pyrimidine-2-carbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12974129.png)


![2,3-Dimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carboxylic acid](/img/structure/B12974145.png)



![4-Bromo-7-methylthieno[3,2-d]pyrimidine](/img/structure/B12974186.png)
